Botbo

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Botbo is a novel synthesis method that has gained popularity in the scientific research community due to its efficiency and accuracy. This method is used to synthesize complex organic molecules that are difficult to obtain through traditional methods. Botbo has proved to be a game-changer in the field of organic synthesis, providing researchers with a reliable and cost-effective method to obtain complex molecules.

Wirkmechanismus

The mechanism of action of Botbo involves the generation of a reactive intermediate that undergoes a series of reactions to yield the desired product. The mild reducing agent reduces the starting material to generate the reactive intermediate, which then undergoes a series of reactions to yield the final product. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Biochemische Und Physiologische Effekte

Botbo has been used to synthesize various molecules that have shown promising biochemical and physiological effects. For instance, Botbo has been used to synthesize natural products that exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development.

Vorteile Und Einschränkungen Für Laborexperimente

Botbo has several advantages over traditional synthesis methods. The method is highly efficient, requires fewer steps, and is cost-effective. Moreover, the reaction conditions are mild, and the reaction time is short, making it a highly efficient method. However, the method has some limitations as well. The method is not suitable for the synthesis of all types of molecules, and the reagents used in the reaction may not be compatible with all functional groups.

Zukünftige Richtungen

Botbo has opened up new avenues for scientific research, and there is a lot of potential for future development. Some of the future directions for Botbo include the development of new reagents that can be used in the reaction, the optimization of reaction conditions, and the synthesis of more complex molecules. Moreover, the application of Botbo in drug discovery and development is an area that requires further exploration.

Conclusion:

Botbo is a revolutionary synthesis method that has found its application in various fields of scientific research. The method is highly efficient, cost-effective, and reliable, making it a game-changer in the field of organic synthesis. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development, and there is a lot of potential for future development in this area.

Synthesemethoden

Botbo is a one-pot synthesis method that involves the use of a reagent that can be easily prepared from commercially available materials. This method utilizes a mild reducing agent and a base to generate a reactive intermediate that undergoes a series of reactions to yield the desired product. The reaction conditions are mild, and the reaction time is short, making it a highly efficient method.

Wissenschaftliche Forschungsanwendungen

Botbo has found its application in various fields of scientific research, including medicinal chemistry, material science, and natural product synthesis. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development. This method has also been used to synthesize natural products that are difficult to obtain in large quantities from natural sources.

Eigenschaften

CAS-Nummer |

131077-42-4 |

|---|---|

Produktname |

Botbo |

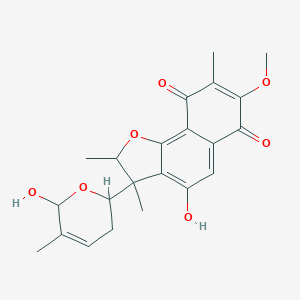

Molekularformel |

C21H22O2 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

(5S,9S)-5-methyl-12-oxapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),14,16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C21H22O2/c1-21-11-10-15-16-7-6-13-4-2-3-5-14(13)20(16)23-12-17(15)18(21)8-9-19(21)22/h2-7,18-19,22H,8-12H2,1H3/t18-,19?,21-/m0/s1 |

InChI-Schlüssel |

UCCZYWCDXDHOKZ-GCSLORGYSA-N |

Isomerische SMILES |

C[C@]12CCC3=C([C@@H]1CCC2O)COC4=C3C=CC5=CC=CC=C54 |

SMILES |

CC12CCC3=C(C1CCC2O)COC4=C3C=CC5=CC=CC=C54 |

Kanonische SMILES |

CC12CCC3=C(C1CCC2O)COC4=C3C=CC5=CC=CC=C54 |

Synonyme |

enz(3,4)-6-oxaestra-1,3,5(10),8-tetraen-17 beta-ol benz(3,4)-6-oxaestra-1,3,5(10),8-tetraen-17-ol BOTBO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)